Cas no 153252-86-9 (2-Azidoethyl α-L-fucopyranoside)

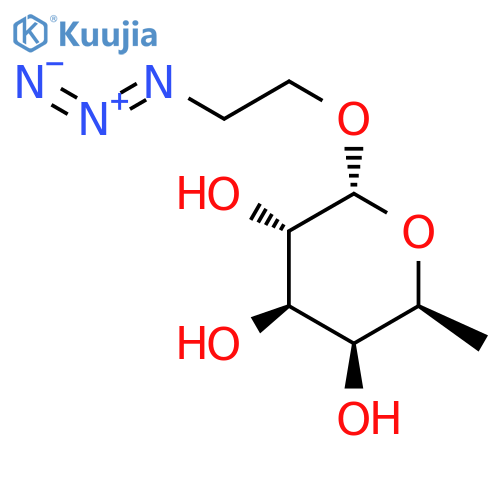

153252-86-9 structure

商品名:2-Azidoethyl α-L-fucopyranoside

CAS番号:153252-86-9

MF:C8H15N3O5

メガワット:233.22

CID:5091783

2-Azidoethyl α-L-fucopyranoside 化学的及び物理的性質

名前と識別子

-

- 2-Azidoethyl α-L-fucopyranoside

-

- インチ: 1S/C8H15N3O5/c1-4-5(12)6(13)7(14)8(16-4)15-3-2-10-11-9/h4-8,12-14H,2-3H2,1H3/t4-,5+,6+,7-,8+/m0/s1

- InChIKey: JONLNJKPNQVZQA-FMGWEMOISA-N

- ほほえんだ: O([C@@H]1O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)CCN=[N+]=[N-]

2-Azidoethyl α-L-fucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583421-25mg |

(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol |

153252-86-9 | 98% | 25mg |

¥2282.00 | 2023-11-21 | |

| Apollo Scientific | BICL5003-25mg |

2-Azidoethyl alpha-L-fucopyranoside |

153252-86-9 | 98% | 25mg |

£220.00 | 2025-02-21 | |

| Apollo Scientific | BICL5003-100mg |

2-Azidoethyl alpha-L-fucopyranoside |

153252-86-9 | 98% | 100mg |

£565.00 | 2025-02-21 | |

| Apollo Scientific | BICL5003-50mg |

2-Azidoethyl alpha-L-fucopyranoside |

153252-86-9 | 98% | 50mg |

£350.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583421-50mg |

(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol |

153252-86-9 | 98% | 50mg |

¥3917.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583421-100mg |

(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol |

153252-86-9 | 98% | 100mg |

¥5416.00 | 2023-11-21 |

2-Azidoethyl α-L-fucopyranoside 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

153252-86-9 (2-Azidoethyl α-L-fucopyranoside) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量